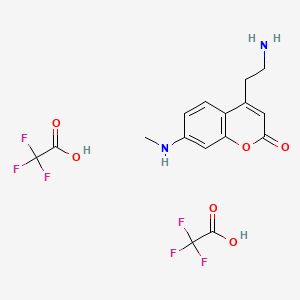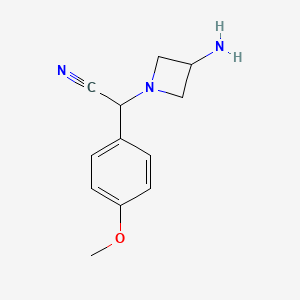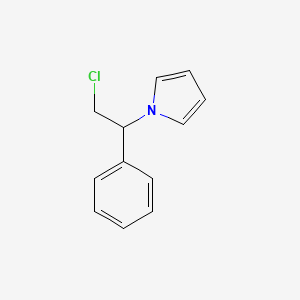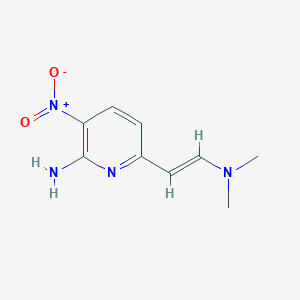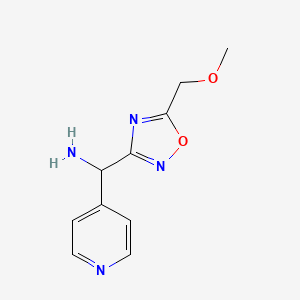![molecular formula C9H17NO B14884305 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as isopropanol at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: A closely related compound with similar structural features but without the isopropyl group.
5-Azaspiro[2.4]heptan-7-ol hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in how the compound interacts with other molecules and its overall properties.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
5-propan-2-yl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(11)9(6-10)3-4-9/h7-8,11H,3-6H2,1-2H3 |
Clave InChI |
CCXFMBZKBKFRGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(C2(C1)CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




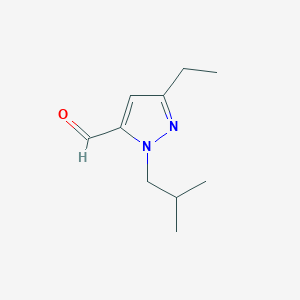
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)

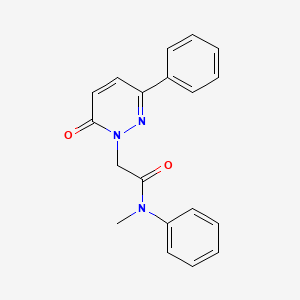
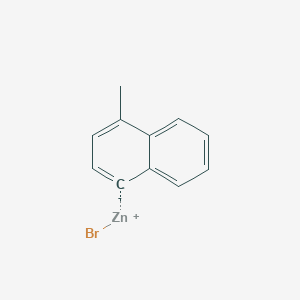
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B14884270.png)
